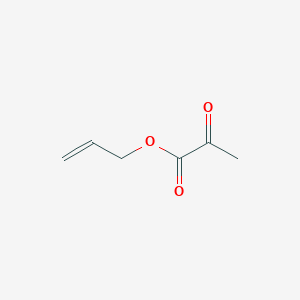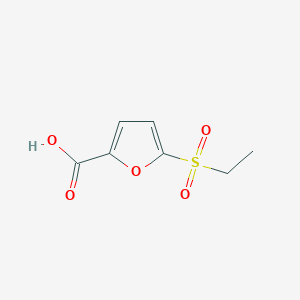
5-(Ethylsulfonyl)furan-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Ethylsulfonyl)furan-2-carboxylic acid is an organic compound with the molecular formula C7H8O5S It is a derivative of furan, characterized by the presence of an ethylsulfonyl group attached to the furan ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Ethylsulfonyl)furan-2-carboxylic acid typically involves the sulfonation of furan derivatives. One common method is the reaction of furan-2-carboxylic acid with ethylsulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
5-(Ethylsulfonyl)furan-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The ethylsulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride or organolithium compounds.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of sulfide derivatives.
Substitution: Formation of various substituted furan derivatives.
Applications De Recherche Scientifique
5-(Ethylsulfonyl)furan-2-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial properties.
Medicine: Explored for its potential use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 5-(Ethylsulfonyl)furan-2-carboxylic acid involves its interaction with specific molecular targets. The ethylsulfonyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with biological molecules. The furan ring structure also contributes to its chemical properties and potential biological activities.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Furancarboxylic acid: A simpler furan derivative without the ethylsulfonyl group.
5-Methyl-2-furoic acid: Contains a methyl group instead of an ethylsulfonyl group.
2,5-Furandicarboxylic acid: A dicarboxylic acid derivative of furan.
Uniqueness
5-(Ethylsulfonyl)furan-2-carboxylic acid is unique due to the presence of the ethylsulfonyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where these properties are advantageous.
Propriétés
Formule moléculaire |
C7H8O5S |
|---|---|
Poids moléculaire |
204.20 g/mol |
Nom IUPAC |
5-ethylsulfonylfuran-2-carboxylic acid |
InChI |
InChI=1S/C7H8O5S/c1-2-13(10,11)6-4-3-5(12-6)7(8)9/h3-4H,2H2,1H3,(H,8,9) |
Clé InChI |
GNFADCPHZWAOOX-UHFFFAOYSA-N |
SMILES canonique |
CCS(=O)(=O)C1=CC=C(O1)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


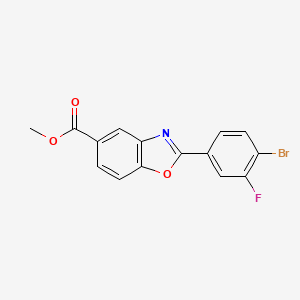
![1-(3-fluorobenzyl)-3-(3-fluorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14112686.png)
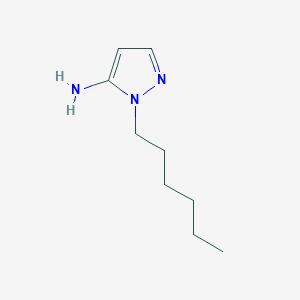
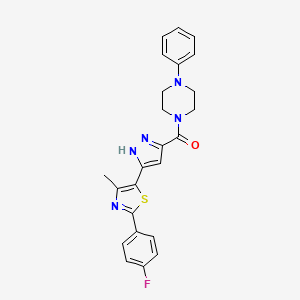
![N-(2,3-dihydro-1H-inden-1-yl)-2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14112704.png)
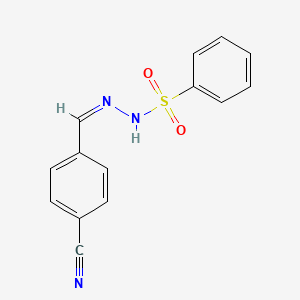
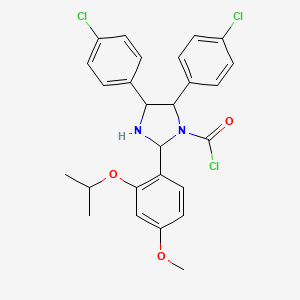
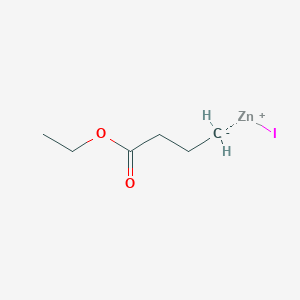
![7-chloro-3-[2-(1H-indol-3-yl)ethyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B14112723.png)
